molecular formula C23H23ClN4O2 B2865124 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide CAS No. 1203164-13-9

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2865124
CAS No.: 1203164-13-9
M. Wt: 422.91
InChI Key: LYOVEJWTKVMPIN-UHFFFAOYSA-N
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Description

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound designed for research applications. This complex molecule incorporates a piperidine-4-carboxamide core, a common pharmacophore in medicinal chemistry, which is functionalized with both a 6-(4-chlorophenyl)pyridazin-3-yl group and a 2-methoxyphenyl substituent. The integration of these piperidine and pyridazine heterocycles is of significant interest in pharmaceutical research, as these motifs are frequently found in bioactive molecules and approved therapeutics . Piperazine and piperidine derivatives, in particular, are renowned for their versatility and are often investigated for their ability to interact with a range of biological targets, including various enzymes and G protein-coupled receptors (GPCRs) . The specific structure of this compound suggests potential as a valuable chemical tool for probing biological mechanisms. Its molecular framework makes it a candidate for use in assays targeting kinase inhibition or receptor modulation, areas where pyridazine and piperidine-based compounds have shown considerable utility . Researchers can leverage this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex chemical entities for non-clinical research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-30-21-5-3-2-4-20(21)25-23(29)17-12-14-28(15-13-17)22-11-10-19(26-27-22)16-6-8-18(24)9-7-16/h2-11,17H,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOVEJWTKVMPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Piperidine-4-Carboxamide Derivatives with Heterocyclic Substituents
Compound Name & Reference Structure Molecular Formula Molecular Weight Key Features
Target Compound 1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide Not explicitly provided Not provided Pyridazine core with 4-chlorophenyl; 2-methoxyphenyl carboxamide.
1-[5-Chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide Benzoxazole core with dual chloro substituents C₂₆H₂₉Cl₂N₃O₃ 502.4 Dual chloro groups enhance lipophilicity; benzoxazole may improve metabolic stability compared to pyridazine.
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolo-pyridazine core C₂₀H₂₀ClN₇O 409.9 Triazolo-pyridazine offers hydrogen-bonding sites; isopropyl group increases steric bulk.
Capivasertib (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) Pyrrolopyrimidine core C₂₁H₂₅ClN₆O₂ 445.0 Clinically validated antineoplastic agent; hydroxypropyl group enhances solubility.
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthyl and pyridinyl substituents Not provided Not provided Bulky naphthyl group may limit membrane permeability; methoxypyridine enhances π-π interactions.
Piperazine/Pyridinyl Carboxamide Analogues

| Compound 9a (N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) | Pyridin-2-yl with trifluoromethylbenzoyl-piperazine | C₂₇H₂₅F₃N₆O₃ | 538.5 | Trifluoromethyl group increases electronegativity; pyridine-piperazine linker may enhance target binding. |

Key Comparative Insights

Structural and Functional Implications

Heterocyclic Core Variations: The target’s pyridazine core (6-membered, two adjacent nitrogen atoms) contrasts with benzoxazole (fused benzene-oxazole, ) and pyrrolopyrimidine (fused pyrrole-pyrimidine, Capivasertib). Pyridazine’s electron-deficient nature may favor interactions with cationic binding pockets, whereas benzoxazole’s fused system enhances rigidity and metabolic stability .

Substituent Effects :

  • The 4-chlorophenyl group (common in the target and Capivasertib) is associated with enhanced hydrophobic interactions and halogen bonding .
  • N-(2-Methoxyphenyl) in the target vs. N-(4-chlorophenyl) in ’s compound: Methoxy groups generally improve solubility, while chloro substituents increase lipophilicity and binding affinity to aromatic residues .

’s SARS-CoV-2 inhibitor analogues suggest that piperidine carboxamides with aromatic substituents may target viral proteases or host receptors .

Physicochemical Properties

Property Target Compound Compound from Capivasertib
Molecular Weight ~435 (estimated) 502.4 445.0
Chlorine Atoms 1 2 1
Key Functional Groups Pyridazine, 2-methoxyphenyl Benzoxazole, hydroxymethylcyclohexyl Pyrrolopyrimidine, hydroxypropyl
Predicted logP Moderate (~3.5) High (~4.2) Moderate (~2.8)

Preparation Methods

Halogenation of Pyridazine Derivatives

The 6-(4-chlorophenyl)pyridazin-3-yl group is synthesized from 3,6-dichloropyridazine through sequential functionalization. In CN104844523A , 3,6-dichloropyridazine undergoes amination with aqueous ammonia in dimethylformamide (DMF) at 100°C for 9 hours to yield 3-amino-6-chloropyridazine (90.6% yield). Subsequent coupling with 4-chlorophenylboronic acid via Suzuki-Miyaura reaction installs the aryl group.

Table 1: Optimization of Pyridazine Halogenation

Reaction Step Conditions Yield Purity Source
Amination NH₃, DMF, 100°C, 9h 90.6% 98.8%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h 82% 97.5%

Alternative Routes via Direct Arylation

Recent advances utilize direct C-H arylation of pyridazine using 4-chloroiodobenzene and palladium catalysts, bypassing intermediate halogenation steps. This method reduces synthesis time but requires careful control of regioselectivity.

Synthesis of N-(2-Methoxyphenyl)Piperidine-4-Carboxamide

Carboxamide Formation from Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and reacted with 2-methoxyaniline in dichloromethane (DCM) under nitrogen. WO2017070418A1 reports yields of 89–93% when using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in DMF.

Table 2: Amidation Reaction Parameters

Reagent System Solvent Temperature Time Yield Source
HATU/DIPEA DMF RT 4h 92%
EDCl/HOBt DCM 0°C→RT 6h 85%

Reductive Amination Pathways

Alternative routes involve reductive amination of piperidine-4-carbaldehyde with 2-methoxyaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, however, yields lower regioselectivity (75–78%) compared to direct amidation.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

The pyridazine’s C3 chloride displaces a leaving group (e.g., bromide) on the piperidine nitrogen. In CN104844523A , similar substitutions employ DMF at 100°C for 12 hours, achieving 88% coupling efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed C-N coupling between 6-(4-chlorophenyl)pyridazin-3-yl bromide and the piperidine carboxamide utilizes Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 110°C. This method offers superior yields (91%) and scalability.

Table 3: Coupling Method Comparison

Method Catalyst System Solvent Yield Source
Nucleophilic Substitution K₂CO₃, DMF DMF 88%
Buchwald-Hartwig Pd₂(dba)₃/Xantphos Toluene 91%

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with reported purities ≥98%. Melting points for intermediates align with literature values (e.g., 207–209°C for 3-amino-6-chloropyridazine).

Alternative Synthetic Approaches

Solid-Phase Synthesis

Immobilizing the piperidine carboxamide on Wang resin enables iterative coupling steps, though this method remains experimental for this compound.

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